(R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-1-[®-alpha-Methylbenzyl)aziridine-2-methanol” is a compound featuring aziridine moieties . Aziridines are widely known and extensively reported in the literature due to their great potential from both synthetic and pharmacological points of view .
Molecular Structure Analysis
The molecular structure of aziridines involves a three-membered nitrogen-containing ring. This ring strain contributes to their inherent reactivity, making them challenging to work with but also versatile in various chemical reactions .Chemical Reactions Analysis
Aziridines can undergo a variety of chemical transformations leading to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest . These transformations are part of the biological and chemical evolution of aziridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of aziridines are influenced by their ring-strained nitrogen-containing structure. This structure imparts reactivity that can be harnessed in various chemical reactions .Future Directions
Future research in this field may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and other synthesis methods . Additionally, the development of new methodologies for the preparation and transformation of aziridines could lead to the discovery of new pharmaceuticals and other useful compounds .
properties
IUPAC Name |
[(2R)-1-[(1R)-1-phenylethyl]aziridin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11-,12?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHDCBKAUDFBH-DFWSTUSTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H]2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426841 |
Source
|
Record name | ST031676 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-[(R)-alpha-Methylbenzyl)aziridine-2-methanol | |
CAS RN |
173034-70-3 |
Source
|
Record name | ST031676 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.